molecular formula C9H11IN2O B2702490 1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde CAS No. 2226181-99-1

1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde

Cat. No.: B2702490
CAS No.: 2226181-99-1
M. Wt: 290.104
InChI Key: KIGFGZIILGNRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.104 g/mol This compound is characterized by the presence of a cyclopentyl group, an iodine atom, and a pyrazole ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the iodination of a pyrazole derivative followed by the introduction of the cyclopentyl group and the aldehyde functional group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and cyclopentyl derivatives.

Scientific Research Applications

1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. The cyclopentyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 1-cyclopentyl-3-iodo-1H-pyrazole-5-carbaldehyde include other iodopyrazole derivatives and cyclopentyl-substituted pyrazoles. These compounds share structural similarities but may differ in their reactivity and biological activity. For example:

    2-Cyclopentyl-5-bromopyrazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity in substitution reactions.

    2-Cyclopentyl-5-chloropyrazole-3-carbaldehyde: Contains a chlorine atom, potentially leading to different chemical and biological properties.

    2-Cyclopentyl-5-fluoropyrazole-3-carbaldehyde: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-cyclopentyl-5-iodopyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-9-5-8(6-13)12(11-9)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGFGZIILGNRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.